molecular formula C129H223N3O54 B080417 Palytoxin CAS No. 11077-03-5

Palytoxin

カタログ番号: B080417
CAS番号: 11077-03-5
分子量: 2680.1 g/mol
InChIキー: CWODDUGJZSCNGB-HQNRRURTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palytoxin (PLTX) is a highly potent marine toxin first isolated from the soft coral Palythoa tuberculosa in Hawaii. With a molecular formula of C129H223N3O54, it is one of the largest non-proteinaceous natural compounds known, featuring a linear polyhydroxylated structure with both lipophilic and hydrophilic regions . Its primary mechanism of action involves binding to Na<sup>+</sup>/K<sup>+</sup>-ATPase, converting the pump into an open ion channel, leading to intracellular Na<sup>+</sup> overload, K<sup>+</sup> efflux, and cell death . PLTX exhibits extreme toxicity, with reported intravenous LD50 values in mice ranging from 50 to 530 ng/kg, depending on the source organism and purity of the preparation .

特性

Key on ui mechanism of action

The effect of palytoxin (PTX) on transmembrane potentials and currents of frog atrial fibres was studied using the double sucrose gap technique. PTX irreversibly depolarized the membrane. This depolarization was reversed only when Na ions were removed from the Ringer solution and replaced by a non-permeant cation such as choline. The depolarization was tetrodotoxin (TTX) insensitive and a function of the external Na concentration. In voltage clamp experiments PTX induced the development of a large inward resting current which did not inactivate and was insensitive to ouabain and to a lowering of the temperature. PTX and ouabain did not share the same receptor. Dose-response curves indicated a stoichiometry of 2, which suggested the aggregation of 2 molecules of PTX to form a channel. The channel formed by PTX remained insensitive to TTX, 4 aminopyridine, tetramethyl-ammonium, Cs and Cd, the classical blockers of Na, K and Ca conductances. PTX reduced the Na current, but not the apparent reversal potential for Na ions. It was concluded that PTX might act on frog atrial fibres as a Na ionophore.
The phycotoxin palytoxin (PTX) binds to Na+/K+-ATPase, inhibiting its activity and converting the pump into a channel. These mechanisms are poorly understood. /The authors/ examined the effect of PTX on membrane potential (E(m)), intracellular calcium concentration ([Ca2+]i) and intracellular pH (pH(i)) in primary cultures of cerebellar granule cells (CGC) and compared PTX and ouabain actions in the same cellular parameters. In this system, PTX caused depolarization, intracellular calcium increase and acidification. This is similar to the effect of ouabain. Preincubation of the cells with ouabain, before addition of PTX, altered E(m), [Ca2+]i, and pH(i) in a fashion similar to that of ouabain alone. This suggest a direct interaction of PTX with the NA+/K+-ATPase. Therefore, /the authors/ used a resonant mirror biosensor to evaluate the binding of PTX and ouabain to immobilized NA+/K+-ATPase. Ouabain binding to immobilized NA+/K+-ATPase was concentration-dependent. No binding of PTX to NA+/K+-ATPase was observed with up to 10 uM, or with PTX addition in the presence of ATP. The fact that ouabain binds to the pump in an immobilized conformation whereas not binding of PTX was observed indicates that PTX and ouabain do not share the same binding site, and PTX binding may require the tridimensional pump structure.
/Investigators/ have been probing the molecular mechanisms of tumor promoters that stimulate distinct initial signals to define critical downstream biochemical events in carcinogenesis. The action of the novel skin tumor promoter palytoxin on signaling and gene expression in keratinocytes, the primary target cells of tumor promoters, was therefore investigated. Palytoxin stimulated an increase in mRNA for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in carcinogenesis, in a keratinocyte cell line derived from initiated mouse skin (308). Palytoxin stimulated an increase in c-Fos binding to the activator protein-1 (AP-1) site present in the promoter of the mouse MMP-13 gene. This effect was specific because palytoxin had little effect on c-Jun, JunB, JunD, FosB, Fra-1, or Fra-2 binding or on overall levels of transcription factor binding. The increase in c-Fos binding corresponded to a palytoxin-stimulated increase in c-Fos protein levels. Palytoxin stimulated the activation of the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase, and p38. The MAPK kinase inhibitor PD 98059 blocked palytoxin-stimulated ERK activation. PD 98059 also blocked the palytoxin-stimulated increases in c-Fos protein levels, c-Fos binding to the AP-1 site, and MMP-13 mRNA. These studies identify important differences between palytoxin-stimulated signaling in keratinocytes derived from initiated mouse skin, the biologically relevant cell type, and other cell lines. Specifically, our data suggest that, in keratinocytes derived from initiated mouse skin, ERK plays an important role in transmitting palytoxin-stimulated signals to three downstream targets that are likely to affect carcinogenesis: c-Fos, AP-1, and MMP-13.
Many alterations are triggered by PlTX, directly or indirectly related to its interaction with NA+/K+ ATPase and the consequent conversion of this ion pump into a non-specific cation channel. The resulting perturbation of NA+/K+), Ca2+ and H+ ion fluxes is the driving force of PlTX-induced cytotoxic events, culminating with system disruption and, finally, cell death. The modifications in the distribution of these ions across the plasma membrane play key roles in the promotion of the PlTX-induced cytolytic and cytotoxic responses. In this scenario, PlTX-specific cytolysis can be part, but might not necessarily represent a unique aspect of the cytotoxic effects of the toxin. Owing to the complex array of responses, some of them being cell-type-specific and/or affected by experimental conditions, the distinction between cytolytic and cytotoxic events becomes ill-defined, but the two responses show distinct features, whose further characterization could contribute to a better understanding of the molecular mechanism of cellular effects induced by PlTX.
For more Mechanism of Action (Complete) data for Palytoxin (18 total), please visit the HSDB record page.

CAS番号

11077-03-5

分子式

C129H223N3O54

分子量

2680.1 g/mol

IUPAC名

(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide

InChI

InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1

InChIキー

CWODDUGJZSCNGB-HQNRRURTSA-N

SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

異性体SMILES

C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C

正規SMILES

CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C

Color/Form

Non-crystalline /solid/

他のCAS番号

77734-91-9
11077-03-5

ピクトグラム

Acute Toxic

賞味期限

Stable.

溶解性

Water soluble substance

同義語

Palytoxin from Palythoa caribaeorum;  

製品の起源

United States

準備方法

Methanol-Based Extraction

Crude PLTX extraction employs polar solvents, typically methanol/water/acetic acid (50:50:0.1). Tissue homogenates are sonicated, centrifuged, and subjected to liquid-liquid partitioning with dichloromethane to remove lipids. Rotary evaporation at 30°C concentrates the aqueous phase, yielding a pale yellow residue. Patents describe alternative protocols using 80:20 methanol/water at 4–6°C for 10 hours to preserve toxin integrity.

Mechanical Disruption

Freeze-dried Palythoa aff. clavata polyps are ground with liquid nitrogen to rupture cell walls, followed by resuspension in phosphate buffer (50 mM, pH 7.8) containing sorbitol to stabilize symbiotic dinoflagellates. Centrifugation at 8,000×g for 20 minutes pellets cellular debris, while filtration through 0.45–3.0 μm PTFE membranes clarifies the toxin-containing supernatant.

Chromatographic Purification

Reversed-Phase HPLC

Purification leverages C18 columns (e.g., Gemini C18, Lichroprep RP18) with acetonitrile/water gradients acidified with 30 mM acetic acid. Elution profiles monitored at 263 nm reveal PLTX retention times of 14.8–15.2 minutes. The Wako Pure Chemical Industries PLTX standard (from P. tuberculosa) remains the primary reference despite lacking formal certification.

Table 1: HPLC Conditions for PLTX Purification

ColumnGradient (Solvent A/B*)Flow RateDetectionSource
Gemini C1820% A → 100% A in 10 min250 μL/min263 nm
Lichroprep RP18Custom gradient250 mL/min263 nm
*Solvent A: 95% acetonitrile/30 mM acetic acid; Solvent B: water/30 mM acetic acid

Liquid-Liquid Partitioning

Hexane or dichloromethane washes precede HPLC to eliminate non-polar contaminants. This step reduces co-eluting lipids by 60–70%, enhancing chromatographic resolution.

Quantification and Congener-Specific Challenges

PLTX concentrations are determined via UV absorbance at 263 nm using linear regression against the Wako standard. However, 42-OH PLTX and ovatoxin-a exhibit molar absorptivity differences of 12–15% compared to PLTX, necessitating congener-specific corrections.

Table 2: Toxin Profiles by Source Organism

SourcePrimary ToxinSecondary ToxinsMolecular Weight (Da)
P. tuberculosa (Hawaii)PLTX (50%)42-OH PLTX (50%)2680
P. toxica (Hawaii)42-OH PLTX (90%)Trace PLTX2696
O. ovata (Adriatic)Ovatoxin-aOvatoxin-b, -c2648

Challenges in Large-Scale Production

Symbiont Dependency

PLTX biosynthesis in Palythoa correlates with symbiotic Symbiodinium dinoflagellates. Isolation protocols for Symbiodinium involve phosphate buffer suspensions, nylon mesh filtration (100 μm), and agar plating. Culturing these dinoflagellates in vitro remains problematic, with toxin yields dropping 40–50% after three passages.

Structural Isomerism

PLTX’s 64 chiral centers and eight double bonds permit >10²¹ stereoisomers. Minor conformational changes alter HPLC retention times and toxicity, requiring ultra-high-purity solvents (<5 ppm impurities) to prevent column degradation .

化学反応の分析

Types of Reactions: Palytoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various this compound analogs, which are used to study the structure-activity relationship and toxicological properties of the compound .

科学的研究の応用

Introduction to Palytoxin

This compound (PLTX) is one of the most potent marine toxins known, primarily derived from certain species of soft corals and dinoflagellates. Its complex structure and mechanisms of action have garnered significant attention in both toxicology and pharmacology. This article explores the various applications of this compound, particularly in scientific research, medical applications, and its implications in environmental safety.

Mechanistic Studies

This compound's interaction with cellular membranes has been extensively studied to understand its mechanism of action. It primarily targets the Na+^+/K+^+ ATPase enzyme, transforming it into a non-selective ion channel. This interaction leads to depolarization of cells, which can result in cellular toxicity and death. Research has utilized various cell lines, including neuronal and lung cells, to elucidate these effects and assess the cytotoxicity of this compound through assays such as MTT and Sulforhodamine B (SRB) .

Pharmacological Investigations

Despite its toxicity, this compound has potential therapeutic applications due to its unique properties:

  • Cancer Treatment : A patent describes a pharmaceutical composition that uses this compound for the prevention and treatment of leukemia. The compound is suggested to be effective at infinitesimal doses, indicating a potential for targeted cancer therapies .
  • Neurophysiological Research : this compound's ability to block sodium channels makes it a valuable tool in neurophysiology. It can help researchers understand neuronal excitability and the pathways involved in pain perception .

Biosensing Applications

Recent studies have explored the use of DNA aptamers against this compound for biosensing applications. These aptamers can selectively bind to this compound, allowing for sensitive detection methods that could be employed in environmental monitoring or food safety assessments .

Case Study 1: this compound in Cancer Research

A study published in 2024 investigated the effects of this compound on various cancer cell lines. The research demonstrated that this compound exhibited significant cytotoxic effects with IC50_{50} values ranging from 0.024 ng/mL to 0.053 ng/mL depending on the cell type tested. The findings suggest that this compound could be a potent candidate for further development as an anticancer agent .

Case Study 2: Environmental Monitoring

The presence of this compound in marine environments poses risks not only to human health but also to marine biodiversity. A comprehensive environmental study assessed the levels of this compound in coastal waters following algal blooms, highlighting the need for monitoring programs to prevent human exposure through seafood consumption .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/References
Mechanistic StudiesUnderstanding cellular interactions with Na+^+/K+^+ ATPaseTargeting Na+^+/K+^+ ATPase
Cancer TreatmentPotential use in leukemia treatmentEffective at infinitesimal doses
Neurophysiological ResearchTool for studying sodium channel blockingInsights into pain perception
BiosensingDevelopment of DNA aptamers for toxin detectionSensitive detection methods
Environmental MonitoringAssessing toxin levels in marine environmentsRisks associated with algal blooms

作用機序

Palytoxin exerts its effects by binding to the sodium-potassium adenosine triphosphatase (Na+/K±ATPase) pump on cell membranes. This binding converts the pump into a non-selective cation channel, allowing the free flow of sodium and potassium ions. This disrupts the ion gradient, leading to cell depolarization and eventual cell death . The high affinity of this compound for the Na+/K±ATPase pump is a key factor in its potent toxicity .

類似化合物との比較

Analytical Challenges and Detection Methods

PLTX and its analogues pose significant detection challenges due to:

Structural Complexity : Congeners differ by <1 Da in mass, requiring HRMS (e.g., Q-TOF) for resolution .

Low Abundance : OVTX-c and MTXs often occur at <5% of total toxin content, necessitating sensitive LC-MS/MS .

Matrix Effects : Co-extracted compounds from biological samples suppress ionization, complicating quantitation .

Recommended Workflow :

Extraction: Methanol/water mixtures for hydrophilic and lipophilic congeners .

Separation : C18 UHPLC columns with gradient elution .

Detection: HRMS (e.g., Orbitrap) with parallel reaction monitoring for diagnostic fragments (e.g., m/z 327.23 for PLTX) .

生物活性

Palytoxin (PTX) is recognized as one of the most potent marine toxins, primarily derived from certain marine organisms, including soft corals of the genus Palythoa. Its biological activity is characterized by a complex mechanism of action that affects various cellular processes, leading to severe physiological effects in humans and other animals. This article delves into the biological activity of this compound, including its mechanism of action, cytotoxic effects, case studies, and detection methods.

This compound exerts its toxic effects primarily through its interaction with the Na+^+/K+^+-ATPase enzyme. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes. This compound binds to this enzyme and alters its conformation, effectively converting it into a non-selective cation channel. This allows for the passive diffusion of sodium (Na+^+) and potassium (K+^+) ions across the membrane, which disrupts cellular ion homeostasis and leads to cellular depolarization and eventual cell death .

Key Findings on Mechanism:

  • Ion Channel Formation : this compound transforms Na+^+/K+^+-ATPase into a cation channel that allows uncontrolled ion flow .
  • Cellular Effects : This alteration can lead to cytotoxic effects such as apoptosis and necrosis in various cell types .
  • Proteomic Studies : Research has shown that this compound affects signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis .

Cytotoxic Effects

The cytotoxicity of this compound has been extensively studied using various cell lines. The half-maximal inhibitory concentration (IC50_{50}) values vary widely depending on the assay and cell type used.

Cell Type IC50_{50} Value Assay Method
HaCaT Cells53.6 ng/LSulforhodamine B (SRB) assay
Caco2 Cells6.7 ng/mLMTT assay
Neuronal Cells0.69 ng/mLMTT assay

These values illustrate the extreme potency of this compound, with effects observed in the picomolar range .

Case Studies

Several documented cases have highlighted the severe health impacts of this compound exposure:

  • Aquarium Enthusiast Incident : A case involved a family exposed to aerosolized this compound while cleaning a coral in their home aquarium. Symptoms included respiratory distress and pulmonary edema, leading to hospitalization. The patient exhibited significant leukocytosis and required intensive care for respiratory support .
  • Clinical Observations : Clinical evaluations of this compound poisoning have shown symptoms such as hypotension, dysrhythmias, and neurological impairments. Patients often present with altered vital signs and respiratory distress, necessitating careful monitoring and management in critical care settings .

Detection Methods

Due to its high toxicity and potential for human exposure, effective detection methods for this compound are crucial.

Detection Techniques:

  • In Vivo Mouse Bioassay : A traditional method used to assess toxicity levels.
  • In Vitro Biological Assays : These include assays based on the inhibition of Na+^+/K+^+-ATPase activity as well as cell-based biosensors that exploit hemolytic activity .
  • Analytical Chemical Methods : Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for precise quantification of this compound levels in environmental samples .

Q & A

Basic: What analytical methods are most reliable for detecting and quantifying palytoxin in environmental or biological samples?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its analogues due to its high sensitivity and specificity . For field-based screening, immunoassays (e.g., ELISA) offer rapid detection but may cross-react with structurally similar compounds, requiring confirmatory LC-MS/MS validation. When designing experiments, include internal standards (e.g., isotopically labeled this compound) to control for matrix effects and ensure quantitation accuracy. For complex matrices like seafood, solid-phase extraction (SPE) or immunoaffinity cleanup is recommended to reduce interference .

Basic: How should researchers design experiments to assess this compound’s acute toxicity in marine organisms?

Methodological Answer:
Adopt a tiered approach:

Dose-response studies : Use standardized organisms (e.g., Artemia salina or fish models like Oryzias latipes) to establish median lethal concentrations (LC₅₀).

Exposure duration : Acute toxicity assays typically span 24–96 hours, depending on the species’ sensitivity.

Controls : Include negative (solvent-only) and positive controls (e.g., saxitoxin for cross-comparison).

Endpoint validation : Measure biomarkers like oxidative stress (e.g., catalase activity) or histopathological changes to confirm mechanistic effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogues?

Methodological Answer:
Contradictions often arise from differences in:

  • Compound purity : Use nuclear magnetic resonance (NMR) and high-resolution MS to confirm structural identity and purity (>95%).
  • Assay systems : Compare results across multiple models (e.g., in vitro neuroblastoma cell assays vs. in vivo zebrafish models) to assess context-dependent effects .
  • Standardization : Follow OECD guidelines for cytotoxicity assays, including cell line authentication and consistent incubation conditions.
    Publish raw data (e.g., dose-response curves) and analytical validation steps in supplementary materials to enhance reproducibility .

Advanced: What experimental strategies are effective for studying this compound’s interaction with Na+/K+-ATPase?

Methodological Answer:

Competitive binding assays : Use radiolabeled ouabain to measure this compound’s displacement efficacy in purified enzyme preparations.

Electrophysiology : Patch-clamp techniques on transfected HEK293 cells expressing Na+/K+-ATPase isoforms can reveal ion flux dynamics.

Molecular docking : Combine X-ray crystallography of the enzyme with computational modeling to identify binding residues.

Mutagenesis : Introduce point mutations (e.g., D369N in the α-subunit) to validate critical interaction sites .

Basic: How should researchers structure a literature review to identify gaps in this compound toxicology?

Methodological Answer:

Database selection : Prioritize PubMed, Web of Science, and SciFinder with keywords like “this compound analogues,” “Na+/K+-ATPase inhibition,” and “marine biotoxins.”

Filter by study type : Focus on peer-reviewed articles (2000–2025) and exclude non-validated sources (e.g., non-peer-reviewed websites).

Thematic synthesis : Categorize findings into subtopics (e.g., structural diversity, ecological impacts, molecular mechanisms).

Gap analysis : Flag understudied areas (e.g., chronic low-dose exposure effects or synergistic interactions with other toxins) .

Advanced: What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in multi-omics studies?

Methodological Answer:

  • Transcriptomics : Use DESeq2 or edgeR for differential gene expression analysis, adjusted for false discovery rate (FDR < 0.05).
  • Metabolomics : Apply partial least squares-discriminant analysis (PLS-DA) to identify metabolic pathways altered by this compound.
  • Integration : Tools like WGCNA (Weighted Gene Co-expression Network Analysis) can link gene clusters to metabolite profiles.
  • Reproducibility : Include biological replicates (n ≥ 3) and report effect sizes with confidence intervals .

Basic: What criteria should guide the selection of this compound analogues for comparative toxicity studies?

Methodological Answer:
Prioritize analogues based on:

Structural similarity : Compare core features (e.g., hydroxylation patterns, chain length).

Natural abundance : Focus on compounds frequently detected in harmful algal blooms (e.g., ovatoxins).

Bioactivity data : Include analogues with conflicting or limited toxicity reports.

Availability : Source certified reference materials (CRMs) from institutions like NRC Canada or CIFGA .

Advanced: How can researchers address reproducibility challenges in this compound ecotoxicity studies?

Methodological Answer:

  • Standardize protocols : Adopt ISO/CEN guidelines for water quality testing and toxin extraction.
  • Environmental variables : Report temperature, salinity, and pH, as these modulate toxin stability.
  • Blinded analysis : Use third-party labs for LC-MS/MS validation to reduce bias.
  • Data sharing : Deposit raw datasets in repositories like Dryad or Figshare with detailed metadata .

Basic: What steps ensure ethical compliance in this compound research involving animal models?

Methodological Answer:

Institutional approval : Submit protocols to the Animal Care and Use Committee (IACUC) for review.

3Rs framework : Minimize animal numbers, refine procedures (e.g., non-invasive biomarkers), and replace vertebrates with invertebrates where possible.

Endpoint criteria : Define humane endpoints (e.g., 20% weight loss) to terminate experiments early if distress occurs .

Advanced: What strategies improve the isolation and purification of novel this compound analogues from complex matrices?

Methodological Answer:

Fractionation : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).

Activity-guided isolation : Screen fractions via neuroblastoma cell assays to prioritize bioactive compounds.

Structural elucidation : Combine MS/MS fragmentation patterns with 1D/2D NMR (e.g., COSY, HSQC) for unambiguous assignment.

Purity thresholds : Require ≥95% purity (HPLC-UV) for biological testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。